

# image co-registration of Ga-68 gozetotide PET and MRI data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|
| Compound Name:       | Gallium Ga-68 gozetotide |           |  |  |  |
| Cat. No.:            | B10822203                | Get Quote |  |  |  |

An Application Note and Protocol for the Image Co-registration of Gallium-68 (Ga-68) Gozetotide PET and Magnetic Resonance Imaging (MRI) Data.

# **Application Notes**

The co-registration, or fusion, of Gallium-68 (Ga-68) gozetotide Positron Emission Tomography (PET) with Magnetic Resonance Imaging (MRI) represents a significant advancement in the clinical assessment of prostate cancer. Ga-68 gozetotide, a radiolabeled small molecule, binds with high affinity to the prostate-specific membrane antigen (PSMA), which is overexpressed on the surface of most prostate cancer cells.[1][2] PET imaging with this tracer provides highly sensitive functional information, highlighting areas of PSMA-positive disease.

However, PET imaging has limited spatial resolution and anatomical detail. Conversely, multiparametric MRI (mpMRI) of the prostate offers superior soft-tissue contrast and detailed anatomical information, allowing for precise localization of suspicious lesions within the gland. [3][4]

By fusing the functional data from Ga-68 gozetotide PET with the high-resolution anatomical data from MRI, clinicians and researchers can achieve a more comprehensive evaluation of prostate cancer. This integrated approach improves the localization and characterization of primary tumors, enhances the detection of recurrent disease, and can more accurately guide targeted biopsies and treatment planning.[5][6][7] The fusion can be performed using integrated hybrid PET/MRI systems that acquire data simultaneously or, more commonly, through software co-registration of datasets acquired from separate PET/CT and MRI scanners.[6][8][9]



# **Co-registration Methodologies**

Image registration algorithms are used to align the PET and MRI datasets. The two primary methods are:

- Rigid Registration: This method assumes the subject is a rigid body, applying only global
  translations and rotations to align the images. While effective for structures like the brain, it
  can be less accurate for the pelvic region, where organ movement and deformation (e.g.,
  from bladder filling or rectal gas) can occur between scans.[10][11]
- Deformable (Non-rigid) Registration: This more advanced technique can account for local changes in the shape and size of organs, providing a more accurate alignment of the prostate between the PET and MRI scans.[6][12] Studies have shown that non-rigid techniques are generally more accurate for fusing prostate PET/CT and MRI images.[6]

The accuracy of the co-registration is critical and can be assessed using various metrics, including the Dice Similarity Coefficient (DSC), Hausdorff Distance (HD), and Target Registration Error (TRE).[6][12]

# **Experimental Protocols**

This section details the protocols for patient preparation, image acquisition, and software-based co-registration of Ga-68 gozetotide PET and prostate MRI data.

# Protocol 1: Patient Preparation and Radiotracer Administration

- Patient Counseling: Inform the patient about the procedure, including the need for an intravenous (IV) injection and the requirement to remain still during imaging.
- Hydration: Instruct the patient to be well-hydrated by drinking a sufficient amount of water (e.g., 500-1000 mL) before the scan and to continue hydrating and voiding frequently after the scan to reduce radiation exposure.[1][13]
- Diet and Medication: No specific fasting is required, and patients may continue to take their prescribed medications.[13][14]



- Physical Activity: Advise the patient to avoid strenuous exercise for at least 24 hours prior to the scan.[15]
- Radiotracer Administration:
  - Agent: Ga-68 gozetotide (68Ga-PSMA-11).
  - Dosage: Administer a recommended dose of 111 MBq to 259 MBq (3 mCi to 7 mCi) as an intravenous bolus injection.[1][2]
  - Safety: Use appropriate aseptic techniques and radiation safety measures, including waterproof gloves and effective shielding, when handling and administering the radiopharmaceutical.[1]

## **Protocol 2: Image Acquisition**

- Uptake Period: An uptake period of 50 to 100 minutes is required between the injection of Ga-68 gozetotide and the start of the PET scan.[1][2]
- Pre-Scan Voiding: The patient must empty their bladder immediately before being positioned on the scanner to minimize urinary activity artifacts in the pelvis.[1][13]
- Patient Positioning: Position the patient in the supine position, typically with their arms raised above their head.[1][15]
- Ga-68 Gozetotide PET Scan (Typically PET/CT):
  - Scan Range: Acquire images from the mid-thighs cranially to the base of the skull or vertex.[1]
  - Acquisition Mode: Use 3D acquisition mode with standard corrections for attenuation, scatter, and random coincidences.[13]
  - Acquisition Time: Typically 2-4 minutes per bed position.
- Prostate MRI Scan (Multiparametric Protocol):



- Field Strength: 3T is preferred for a higher signal-to-noise ratio, though 1.5T scanners are also suitable.[4]
- Core Sequences: A multiparametric prostate MRI protocol should include the following sequences[3][4]:
  - T2-weighted (T2W) imaging: High-resolution, multi-planar (axial, sagittal, coronal) images to delineate prostate anatomy, including the zonal architecture and capsule.
  - Diffusion-Weighted Imaging (DWI): Provides functional information on tissue cellularity.
     High b-value images (e.g., ≥1400 s/mm²) should be acquired, and an Apparent Diffusion
     Coefficient (ADC) map must be calculated.
  - Dynamic Contrast-Enhanced (DCE) imaging: Involves the rapid acquisition of T1weighted images before, during, and after the administration of a gadolinium-based contrast agent to assess tissue vascularity.

# **Protocol 3: Image Co-registration and Fusion**

This protocol outlines the steps for software-based fusion of separately acquired PET and MRI datasets.

- Data Import: Import the DICOM series for the Ga-68 gozetotide PET (the PET data from the PET/CT) and the multiparametric prostate MRI (T2W, ADC, etc.) into the image fusion software.
- Algorithm Selection: Choose the registration algorithm. For prostate imaging, a non-rigid (deformable) algorithm is generally recommended to account for potential changes in prostate shape and position between the scans.[6][12]
- Registration Process:
  - Initiate the registration, typically aligning the PET volume to the axial T2W MRI volume,
     which serves as the anatomical reference.
  - The software will use an iterative optimization process, often based on mutual information,
     to maximize the spatial alignment of the two datasets.[16][17]



- · Quality Control and Verification:
  - Visually inspect the fused images to confirm registration accuracy.
  - Use overlay or checkerboard displays to verify the alignment of key anatomical structures,
     such as the boundary of the prostate gland, the seminal vesicles, and the bladder.
  - If misalignment is present, manual adjustments may be necessary, or the registration may need to be repeated with different parameters.
- Image Review: Once registration is confirmed, the fused PET/MRI images can be reviewed.
   PSMA-avid lesions on the PET scan can be precisely localized on the high-resolution anatomical MRI, and quantitative values like the Standardized Uptake Value (SUV) can be measured for specific regions defined on the MRI.

### **Data Presentation**

Quantitative data from co-registered PET/MRI studies are crucial for research and clinical evaluation.

Table 1: Quantitative Ga-68 Gozetotide PET Parameters and Correlation with Pathology



| Parameter         | Typical Value <i>l</i><br>Finding                                                                                      | Clinical<br>Significance                                                                            | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Administered Dose | 111 - 259 MBq (3 - 7<br>mCi)                                                                                           | Standard dose range for diagnostic imaging.                                                         | [1]       |
| Uptake Time       | 50 - 100 minutes                                                                                                       | Optimal time for tracer accumulation in tumor tissue versus background clearance.                   | [1][2]    |
| SUVmax            | Significantly correlates with Gleason Score; higher SUVmax is associated with higher-grade disease (Gleason score ≥8). | Can help predict tumor aggressiveness. An SUVmax ≥10 shows high specificity for high-grade disease. | [18][19]  |

| PSMA-Negative Rate | Approximately 3.4% of primary prostate cancers may not show significant PSMA uptake. | A negative scan does not definitively rule out prostate cancer.[20] | [19] |

Table 2: Comparison of Co-registration Accuracy Metrics



| Comparison              | Metric                                  | Finding                                                                                                                   | Implication                                                                     | Reference |
|-------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| PET/MRI vs.<br>PET/CT   | Misregistration<br>(mm)                 | Simultaneous PET/MRI shows lower misregistratio n (T1: 2.41 mm, T2: 2.24 mm) compared to sequential PET/CT (4.13 mm).     | Simultaneous<br>acquisition<br>reduces errors<br>from patient<br>repositioning. | [8]       |
| Rigid vs.<br>Deformable | Dice Similarity<br>Coefficient<br>(DSC) | Deformable registration yields a significantly higher DSC (0.92) compared to rigid registration (0.83) for liver imaging. | Deformable<br>methods better<br>account for<br>organ shape<br>changes.          |           |
| Rigid vs.<br>Deformable | Fiducial<br>Registration<br>Error (mm)  | Deformable registration results in a smaller error (7.6 mm) than rigid registration (11.8 mm) in the liver.               | Deformable registration provides a more precise alignment of internal targets.  |           |

| Software Fusion Accuracy | Target Registration Error (TRE) | An accurate co-registration workflow between in-vivo PET/MRI and histology achieved a TRE of 1.59 mm. | High-fidelity software fusion can achieve accuracy comparable to hardware-based methods. |[12] |

Table 3: Diagnostic Performance of Fused vs. Standalone Modalities



| Modality                 | Metric                   | Finding                                                                                                     | Conclusion                                                                                                            | Reference |
|--------------------------|--------------------------|-------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| PET/MRI vs.<br>MRI Alone | Lesion<br>Detection Rate | PET/MRI detected lesions in 67.9% of patients with biochemical recurrence, compared to 43.4% for MRI alone. | The addition of PSMA-PET significantly increases the detection rate for recurrent disease.                            | [21][22]  |
| PET/MRI vs.<br>PET/CT    | Lesion Detection<br>Rate | Detection rates were comparable between PET/MRI (67.9%) and PET/CT (64.2%) for biochemical recurrence.      | Both hybrid modalities outperform MRI alone, with PET/MRI offering superior soft tissue detail for local recurrences. | [21][22]  |

| Software Fusion PET/MRI | Sensitivity (Index Lesion) | Software fusion of PSMA PET/CT and MRI increased the sensitivity for identifying the index lesion compared to PET/CT alone. | Software fusion is a viable and effective alternative to integrated PET/MRI hardware. |[6][7] |

# **Visualization**





Click to download full resolution via product page

Caption: Workflow for Ga-68 Gozetotide PET and MRI Co-registration.





Click to download full resolution via product page

Caption: Logical Relationship of PET/MRI Co-registration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Gallium GA-68 PSMA-11: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. snmmi.org [snmmi.org]
- 6. A Pilot Study of PSMA PET/CT and MRI Fusion for Prostate Cancer: Software to Replace PET/MRI Hardware - PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 7. Comparison of MRI, PSMA PET/CT, and Fusion PSMA PET/MRI for Detection of Clinically Significant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the accuracy of PET/CT and PET/MRI spatial registration of multiple metastatic lesions PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 68Ga-PSMA-11 PET/MRI: determining ideal acquisition times to reduce noise and increase image quality PMC [pmc.ncbi.nlm.nih.gov]
- 10. fei-lab.org [fei-lab.org]
- 11. focalhealthcare.com [focalhealthcare.com]
- 12. mdpi.com [mdpi.com]
- 13. imaging-therapy.com [imaging-therapy.com]
- 14. healthonline.washington.edu [healthonline.washington.edu]
- 15. illuccix.com [illuccix.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assessing the accuracy of 68 Ga-PSMA PET/CT compared with MRI in the initial diagnosis of prostate malignancy: A cohort analysis of 114 consecutive patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. newyorkoncology.com [newyorkoncology.com]
- 21. Hybrid imaging with [68Ga]PSMA-11 PET-CT and PET-MRI in biochemically recurrent prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hybrid imaging with [68Ga]PSMA-11 PET-CT and PET-MRI in biochemically recurrent prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [image co-registration of Ga-68 gozetotide PET and MRI data]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10822203#image-co-registration-of-ga-68-gozetotide-pet-and-mri-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com